(2S)-2-Azaniumyl-3-(5-methyl-1H-indol-3-yl)propanoate
(2S)-2-Azaniumyl-3-(5-methyl-1H-indol-3-yl)propanoate
5-methyl-L-tryptophan is a 5-methyltryptophan. It is an enantiomer of a 5-methyl-D-tryptophan.
Brand Name:
Vulcanchem
CAS No.:
154-06-3
VCID:
VC0085979
InChI:
InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1
SMILES:
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Molecular Formula:
C12H14N2O2
Molecular Weight:
218.25 g/mol
(2S)-2-Azaniumyl-3-(5-methyl-1H-indol-3-yl)propanoate
CAS No.: 154-06-3
Main Products
VCID: VC0085979
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
CAS No. | 154-06-3 |
---|---|
Product Name | (2S)-2-Azaniumyl-3-(5-methyl-1H-indol-3-yl)propanoate |
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | (2S)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 |
Standard InChIKey | HUNCSWANZMJLPM-JTQLQIEISA-N |
Isomeric SMILES | CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N |
Canonical SMILES | CC1=CC2=C(C=C1)NC=C2CC(C(=O)[O-])[NH3+] |
Description | 5-methyl-L-tryptophan is a 5-methyltryptophan. It is an enantiomer of a 5-methyl-D-tryptophan. |
PubChem Compound | 150990 |
Last Modified | Nov 11 2021 |
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